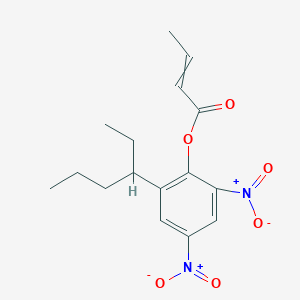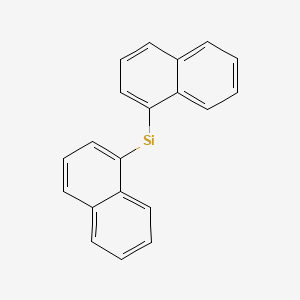
Bis(1-Naphtyl)silan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-Naphtyl)silan is an organosilicon compound characterized by the presence of two 1-naphthyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(1-Naphtyl)silan can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:
2C10H7MgBr+SiCl4→(C10H7)2SiCl2+2MgBrCl
The resulting dichloride can then be further reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-Naphtyl)silan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: Halogenation and other substitution reactions can modify the naphthyl groups or the silicon center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Bis(1-Naphtyl)silan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Bis(1-Naphtyl)silan exerts its effects depends on the specific application. In chemical reactions, the silicon center can act as a nucleophile or electrophile, facilitating various transformations. The naphthyl groups can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-naphthylimino)acenaphthene: Known for its redox properties and applications in coordination chemistry.
1-Naphthyl-L-alanine: An amino acid derivative with distinct biological activities.
Uniqueness
Bis(1-Naphtyl)silan is unique due to its combination of silicon and naphthyl groups, which imparts specific chemical and physical properties
Eigenschaften
Molekularformel |
C20H14Si |
|---|---|
Molekulargewicht |
282.4 g/mol |
InChI |
InChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI-Schlüssel |
RNVPYUHOBSBKSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14698140.png)
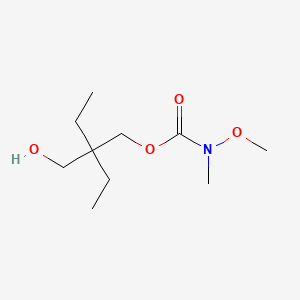
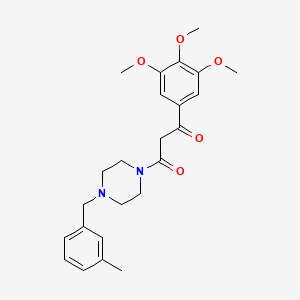
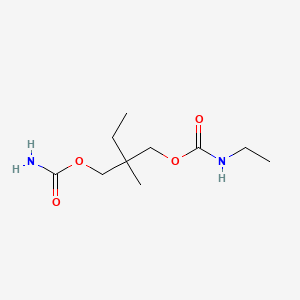
![Diethyl [1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14698168.png)
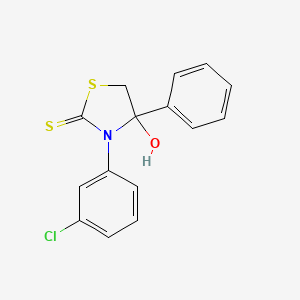
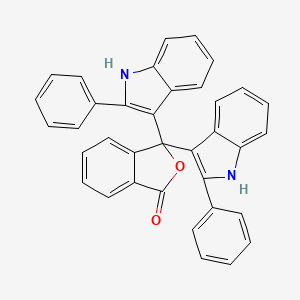
![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
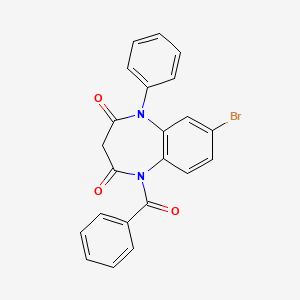

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)

